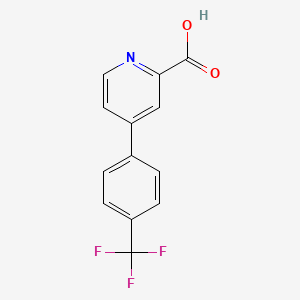

4-(4-(Trifluoromethyl)phenyl)picolinic acid

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-8(2-4-10)9-5-6-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHUJGPZOWGGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Picolinic Acid Derivatives and Chlorination

Starting Material: 2-Picolinic acid

Key Reagents: Thionyl chloride, N,N-dimethylformamide (DMF)

- The initial step involves converting 2-picolinic acid to its corresponding acid chloride using thionyl chloride in the presence of DMF, which acts as a catalyst. This process typically occurs at elevated temperatures (20–72°C) over approximately 16 hours, producing methyl 4-chloropicolinate after subsequent methanol treatment and hydrolysis with sodium bicarbonate to adjust pH to 8–9.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2-Picolinic acid + SOCl₂ + DMF | 20–72°C, 16 h | ~85% | Formation of methyl 4-chloropicolinate |

| 2 | Methanol | 20–55°C, 0.75 h | - | Methyl ester formation |

| 3 | Water + NaHCO₃ | pH 8–9, 45°C | - | Hydrolysis to free acid |

This route provides a precursor suitable for further functionalization, notably for introducing the trifluoromethylphenyl group.

Coupling with Trifluoromethylphenyl Derivatives

Key Reaction: Amidation or Ureido formation

- The methyl 4-chloropicolinate reacts with 4-(trifluoromethyl)aniline derivatives or isocyanates to form intermediates that incorporate the trifluoromethylphenyl moiety. For example, reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a non-chlorinated, inert solvent at temperatures above 15°C yields the corresponding urea or amide intermediates.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | >15°C, inert solvent | - | Formation of ureido or amide intermediates |

| 2 | Acid hydrolysis or cyclization | Reflux, polar solvent | - | Conversion to the acid form |

Note: The reaction often involves a two-step process: initial formation of a ureido or amide intermediate, followed by cyclization or hydrolysis to yield the free acid.

Cyclization and Final Acid Formation

- The intermediates, such as ureido derivatives, undergo cyclization under acidic conditions, often with p-toluenesulfonic acid in polar solvents at elevated temperatures (40°C to reflux). This step facilitates ring closure and the formation of the picolinic acid core with the attached trifluoromethylphenyl group.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | p-Toluenesulfonic acid | 40°C to reflux, polar solvent | - | Cyclization to form the final acid |

| 2 | Crystallization | Cooling, seed crystals | - | Purification of the final compound |

Summary of Key Data and Reaction Conditions

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Chlorination & Esterification | 2-Picolinic acid | Thionyl chloride, DMF, methanol | DMF, methanol | 20–72°C | ~85% | Formation of methyl 4-chloropicolinate |

| Amidation with Isocyanate | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Inert solvent | Toluene, dichloromethane | >15°C | Variable | Ureido/amide intermediate formation |

| Cyclization | Intermediate | p-Toluenesulfonic acid | Polar solvent | 40°C to reflux | Variable | Final ring closure to form the acid |

Research Findings and Optimization

Research indicates that:

- Reaction temperatures above 15°C are critical for the isocyanate coupling step to prevent side reactions.

- Choice of solvent influences yield and purity; inert, non-chlorinated solvents such as toluene or dichloromethane are preferred.

- Reaction times vary from 1 to 12 hours depending on the step, with longer durations favoring higher yields.

- Purification often involves crystallization from suitable solvents, with pH adjustments (using hydrochloric acid or sodium hydroxide) to isolate the acid form.

Chemical Reactions Analysis

4-(4-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce various substituents onto the phenyl ring.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a versatile building block for synthesizing complex organic molecules. Its trifluoromethyl group is known to enhance the reactivity and stability of derivatives formed during chemical reactions, making it suitable for various synthetic pathways.

Ligand in Coordination Chemistry

- It acts as a ligand in coordination chemistry, forming complexes with metal ions. This property is crucial for developing catalysts and materials with specific functionalities.

Biological Research

Enzyme Inhibition and Modulation

- Studies indicate that 4-(4-(Trifluoromethyl)phenyl)picolinic acid may act as an enzyme inhibitor or receptor modulator. Its structural similarity to picolinic acid suggests potential interactions with zinc finger proteins, which are involved in critical cellular processes such as DNA replication and transcription .

Therapeutic Potential

- Research is ongoing to explore its potential as a therapeutic agent. The compound's ability to modulate biological pathways positions it as a candidate for drug development targeting specific diseases, particularly those involving metabolic dysregulation .

Material Science

Advanced Materials Production

- The unique chemical properties of this compound allow its use in producing advanced materials, including polymers and catalysts. Its incorporation into material formulations can enhance performance characteristics, such as thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Biochemical Pathways : Research indicates that this compound may influence pathways involving zinc finger proteins, impacting cellular functions like apoptosis and RNA packaging.

- Drug Development : Investigations into its role as an enzyme inhibitor have shown promise in developing drugs for conditions related to enzyme dysregulation .

- Material Innovations : Studies have highlighted its utility in creating novel materials with enhanced properties, paving the way for advancements in industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects. This interaction is crucial in its role as an enzyme inhibitor or receptor modulator, impacting cellular processes and pathways .

Comparison with Similar Compounds

5-(4-(Trifluoromethyl)phenyl)picolinic Acid (CAS 762287-48-9)

6-(4-(Trifluoromethyl)phenyl)picolinic Acid (CAS 924817-68-5)

- Structure : Trifluoromethylphenyl group at the 6-position.

- Molecular Formula: C₁₃H₈F₃NO₂.

- Molecular Weight : 283.21 g/mol.

- Key Feature : Structural similarity score of 0.83 to the target compound, suggesting comparable physicochemical properties .

Derivatives with Modified Substituents

5-(4-(Trifluoromethoxy)phenyl)picolinic Acid (CAS 1261820-95-4)

3-(4-Fluorophenyl)picolinic Acid (CAS 1192608-90-4)

- Structure : Fluorophenyl group at the 3-position.

- Molecular Formula: C₁₂H₈FNO₂.

- Molecular Weight : 217.19 g/mol.

- Safety Profile : Classified as harmful by inhalation, skin contact, or ingestion, underscoring the impact of substituent electronegativity on toxicity .

Complex Derivatives with Additional Functional Groups

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinic Acid (CAS 1012058-78-4)

6-(4-Formylphenyl)picolinic Acid (CAS 566198-31-0)

- Structure : Formyl group at the para position of the phenyl ring.

- Molecular Formula: C₁₃H₉NO₃.

- Molecular Weight : 227.2 g/mol.

- Use : High-purity pharmaceutical intermediate for drug synthesis .

Data Table: Key Attributes of Comparable Compounds

Research Findings and Implications

Positional Effects : Substitution at the 5- or 6-position of picolinic acid minimally alters molecular weight but significantly impacts electronic distribution and steric interactions, influencing receptor binding in drug design .

Safety Considerations : Fluorophenyl derivatives (e.g., 1192608-90-4) demonstrate higher toxicity, emphasizing the need for substituent-specific safety profiling .

Complex Derivatives : Urea-containing analogs (e.g., 1012058-78-4) highlight the utility of picolinic acid scaffolds in designing kinase inhibitors, leveraging hydrogen-bonding capabilities .

Biological Activity

4-(4-(Trifluoromethyl)phenyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications in scientific research.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a trifluoromethyl group attached to a phenyl ring, which enhances its biological activity through increased lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways. It interacts with active sites or allosteric sites on enzymes, leading to conformational changes that affect their functionality.

- Zinc Finger Proteins : Similar compounds have demonstrated the ability to bind to zinc finger proteins, disrupting their structure and function. This interaction may influence critical cellular processes such as DNA replication, transcription, and apoptosis.

- Gene Expression Modulation : The compound can alter gene expression by modulating the activity of transcription factors, thereby influencing the expression of target genes involved in inflammation and cell proliferation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Cytotoxicity Against Cancer Cells :

-

Inflammatory Response Modulation :

- Research indicated that the compound could modulate inflammatory responses by affecting the expression of genes associated with inflammation. This property highlights its potential therapeutic applications in diseases characterized by chronic inflammation.

- Molecular Docking Studies :

Scientific Research Applications

The compound is being explored across various fields:

- Medicinal Chemistry : Investigated for its potential as a therapeutic agent targeting specific diseases through enzyme modulation.

- Biochemical Research : Used as a tool to study enzyme kinetics and cellular signaling pathways.

- Material Science : Its unique chemical properties make it suitable for developing advanced materials, including polymers and catalysts.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4-(4-(Trifluoromethyl)phenyl)picolinic acid?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid derivatives (e.g., 4-(trifluoromethyl)phenylboronic acid) and picolinic acid halides. Orthogonal protection of the carboxylic acid group may be required to prevent side reactions. Post-coupling hydrolysis under acidic or basic conditions can yield the final product. Structural analogs in and suggest similar pathways involving trifluoromethyl-substituted aryl intermediates .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can researchers validate the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and the trifluoromethyl group ( ppm in F NMR).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) against the theoretical mass (CHFNO, MW 267.20).

- X-ray Crystallography : Use SHELXL ( ) for single-crystal structure determination, particularly if the compound exhibits polymorphism or tautomerism .

- HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Experimental Design :

- Solubility : Perform shake-flask experiments in buffers (pH 1–13) and organic solvents (DMSO, ethanol). The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze via HPLC. Acidic conditions may hydrolyze the carboxylic acid group, while light exposure could induce photodegradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in medicinal chemistry applications?

- Mechanistic Insights :

- Lipophilicity : The -CF group increases logP, enhancing membrane permeability but potentially reducing solubility.

- Metabolic Stability : The group resites oxidative metabolism, prolonging half-life. Evaluate using liver microsomal assays (e.g., human CYP450 isoforms) .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., ’s difluorophenyl derivative) to assess bioactivity shifts. Computational docking (e.g., AutoDock) can predict binding affinity to target proteins .

Q. What advanced strategies can resolve contradictions between experimental and computational reactivity data for this compound?

- Contradiction Analysis :

- Reaction Conditions : Discrepancies in reactivity (e.g., unexpected byproducts) may arise from solvent polarity or catalyst selection. Replicate computational models (DFT, Gaussian) with explicit solvent parameters.

- Isolation of Intermediates : Use in-situ FTIR or LC-MS to detect transient species. For example, if a Suzuki coupling stalls, boronate ester intermediates may require characterization .

Q. How can researchers develop robust analytical methods for quantifying trace impurities (e.g., Regorafenib-related derivatives) in the compound?

- Method Development :

- HPLC-MS/MS : Employ a gradient elution method (e.g., 0.1% formic acid in water/acetonitrile) with MRM detection for sensitivity. Reference ’s impurity profiling for Regorafenib .

- Forced Degradation : Stress the compound under oxidative (HO), thermal, and photolytic conditions to identify degradation pathways and validate method specificity .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Crystallization Strategies :

- Solvent Screening : Use high-throughput platforms (e.g., Crystal16) to test solvent combinations (e.g., DCM/hexane). The carboxylic acid group may form stable salts with amines, aiding crystallization.

- Twinned Data Handling : If crystals exhibit twinning (common with rigid aromatic systems), use SHELXL’s TWIN/BASF commands for refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.